molecular formula C8H11BrN2O2S B1373100 tert-Butyl (2-bromothiazol-5-yl)carbamate CAS No. 1094070-77-5

tert-Butyl (2-bromothiazol-5-yl)carbamate

Cat. No.: B1373100
CAS No.: 1094070-77-5
M. Wt: 279.16 g/mol
InChI Key: DXTQRJCFSNCPMD-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

The thiazole ring, an aromatic five-membered heterocycle containing both a sulfur and a nitrogen atom, is a foundational scaffold in contemporary chemical research. wikipedia.orgorganic-chemistry.org Its unique electronic properties and planar structure make it a privileged core in a vast array of functional molecules. organic-chemistry.org Thiazoles are not merely passive frameworks; they actively participate in various chemical reactions, including electrophilic and nucleophilic substitutions, making them versatile synthons for further molecular elaboration. organic-chemistry.org

The significance of the thiazole moiety is profoundly demonstrated by its presence in numerous biologically active compounds and approved pharmaceuticals. This includes natural products like Vitamin B1 (Thiamine) and potent anti-tumor agents such as Epothilones. wikipedia.org In medicinal chemistry, the thiazole ring is a key component in drugs exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular effects. chemicalbook.com Beyond pharmaceuticals, thiazole derivatives are finding applications in materials science, contributing to the development of conductive polymers and organic light-emitting diodes (OLEDs). organic-chemistry.org The synthesis of the thiazole ring itself is well-established, with classic methods like the Hantzsch thiazole synthesis remaining a staple in organic chemistry, allowing for the reliable construction of this vital heterocyclic system. organic-chemistry.org

Significance of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Synthetic Strategies

In multi-step organic synthesis, the selective protection and deprotection of reactive functional groups is a critical strategy. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, converting them into less reactive carbamates. mdpi.com Its popularity stems from a combination of stability and predictable reactivity. The Boc group is remarkably stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, which allows for extensive chemical modifications on other parts of a molecule without disturbing the protected amine. mdpi.comnih.gov

A key advantage of the Boc group is its acid lability; it can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. jocpr.com This specific cleavage condition makes the Boc group "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). mdpi.commdpi.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where different protecting groups must be removed sequentially without affecting others. mdpi.com The introduction of the Boc group is typically straightforward, often accomplished using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.gov This balance of stability, ease of application, and selective removal has cemented the Boc group's status as an indispensable tool in the synthetic chemist's arsenal. mdpi.com

Positioning of tert-Butyl (2-bromothiazol-5-yl)carbamate as a Key Synthetic Intermediate

This compound (CAS No. 1094070-77-5) is a prime example of a strategically designed synthetic intermediate that leverages the distinct chemical properties of its components. This molecule incorporates the valuable thiazole scaffold with two orthogonal reactive sites: a bromine atom at the 2-position and a Boc-protected amine at the 5-position.

The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. For instance, it can readily participate in Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl substituents at the C2 position of the thiazole ring. Similarly, it can be employed in Buchwald-Hartwig amination reactions to form C-N bonds, further diversifying the molecular structure. wikipedia.org

Simultaneously, the amine at the C5 position is temporarily masked by the robust Boc protecting group. This group remains intact during the often basic conditions of cross-coupling reactions performed at the C2-bromo position. Once the desired modification at the C2 position is complete, the Boc group can be selectively removed under acidic conditions. This unmasks the 5-amino group, making it available for subsequent reactions, such as amide bond formation or the synthesis of ureas and other nitrogen-containing functionalities.

This inherent orthogonality—the ability to perform reactions at one site (C2-Br) while the other site (C5-NHBoc) remains protected, followed by deprotection and reaction at the second site—is what positions this compound as a key and highly valuable intermediate in the synthesis of complex, polysubstituted thiazole derivatives for drug discovery and materials science.

Compound Data

Below are the properties for the featured chemical compound.

IdentifierValue
Compound NameThis compound
CAS Number1094070-77-5
Molecular FormulaC₈H₁₁BrN₂O₂S
AppearanceWhite to off-white or yellow solid
ApplicationSynthetic intermediate

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-bromo-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14-5/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTQRJCFSNCPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677257
Record name tert-Butyl (2-bromo-1,3-thiazol-5-yl)carbamate
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Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094070-77-5
Record name tert-Butyl (2-bromo-1,3-thiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-bromo-1,3-thiazol-5-yl)carbamate
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Synthetic Methodologies for Tert Butyl 2 Bromothiazol 5 Yl Carbamate

Precursor Synthesis and Derivatization Approaches

The assembly of the necessary precursors is the foundational stage in the synthesis of the target compound. This involves creating the substituted thiazole (B1198619) ring system, which can be achieved through various chemical pathways.

Synthesis of 2-Bromothiazole (B21250) Derivatives

A common and direct precursor to the target molecule is 2-amino-5-bromothiazole. The synthesis of this intermediate is often accomplished through the electrophilic bromination of 2-aminothiazole (B372263). In a typical procedure, 2-aminothiazole is dissolved in a suitable solvent, such as acetic acid, and treated with a brominating agent like elemental bromine. chemicalbook.com The reaction proceeds readily at room temperature to afford 2-amino-5-bromothiazole in good yields. chemicalbook.com

Alternatively, the thiazole ring can be constructed with the bromine atom already incorporated. The Hantzsch thiazole synthesis is a widely recognized method for forming the thiazole core by reacting an α-halocarbonyl compound with a thioamide. nih.govchemhelpasap.com This versatile reaction allows for the preparation of a wide array of substituted thiazoles. nih.govmdpi.com

PrecursorReagentsConditionsOutcomeReference
2-AminothiazoleBromine, Acetic Acid0 °C to room temperature2-Amino-5-bromothiazole chemicalbook.com
α-haloketone, Thiourea (B124793)Ethanol, RefluxHantzsch cyclizationSubstituted 2-aminothiazole nih.gov

Preparation of 2-Bromothiazole-5-carboxylic Acid

Another important precursor is 2-bromothiazole-5-carboxylic acid. This compound provides an alternative route where the carboxylic acid functional group can be later converted into the required amine. A common method for its synthesis involves a halogen-metal exchange reaction. researchgate.net Starting from a dibrominated thiazole, such as 2,5-dibromothiazole, treatment with a strong base like n-butyllithium at low temperatures selectively removes the bromine at the 5-position via lithium-halogen exchange. The resulting thiazolyllithium intermediate is then quenched with carbon dioxide (e.g., dry ice) to yield 2-bromothiazole-5-carboxylic acid upon acidic workup. researchgate.net This method offers a convenient pathway to an otherwise difficult-to-access intermediate. researchgate.net

Starting MaterialKey ReagentsKey IntermediateProductReference
2,5-Dibromothiazole1. n-Butyllithium 2. CO₂2-Bromo-5-lithio-thiazole2-Bromothiazole-5-carboxylic acid researchgate.net

Formation of the Thiazole Core through Cyclization Reactions

The Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for constructing the thiazole ring. nih.govorganic-chemistry.org This reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) and a compound containing a thioamide functional group, most commonly thiourea. chemhelpasap.comchemicalbook.comwikipedia.org

The mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the formation of the aromatic 2-aminothiazole ring. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of thiazoles with various substituents at positions 2, 4, and 5 by choosing appropriately substituted starting materials. nih.gov

Introduction of the tert-Butyl Carbamate (B1207046) Moiety

Once the appropriate 2-bromo-5-aminothiazole precursor is obtained, the final step involves the introduction of the tert-butyl carbamate (Boc) group onto the exocyclic amine. This is typically achieved through direct acylation or via a rearrangement reaction.

Reactions with tert-Butyl Dicarbonate (B1257347) (Boc₂O)

The most direct and common method for installing a Boc group onto an amine is by reaction with di-tert-butyl dicarbonate (Boc₂O). google.com In this procedure, the precursor, 2-amino-5-bromothiazole, is treated with Boc₂O in the presence of a base. The base, such as triethylamine (B128534) or sodium hydroxide, deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. nih.gov The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). nih.govsemanticscholar.org This method is highly efficient and generally provides the desired N-Boc protected product, tert-butyl (2-bromothiazol-5-yl)carbamate, in high yield with straightforward purification.

Amine PrecursorReagentBase (Example)Solvent (Example)Product
2-Amino-5-bromothiazoleDi-tert-butyl dicarbonate (Boc₂O)TriethylamineTetrahydrofuran (THF)This compound

Carbamate Formation via Curtius Rearrangement of Acyl Azides

An alternative strategy for forming the carbamate involves the Curtius rearrangement. nih.gov This pathway begins with the 2-bromothiazole-5-carboxylic acid precursor. The carboxylic acid is first converted into an acyl azide (B81097) intermediate. This can be achieved by reacting the acid with an activating agent (like oxalyl chloride) to form an acyl chloride, followed by treatment with sodium azide. nih.gov A more direct, one-pot method involves using diphenylphosphoryl azide (DPPA). organic-chemistry.orgtcichemicals.com

Upon heating, the acyl azide undergoes the Curtius rearrangement, losing dinitrogen gas to form a highly reactive isocyanate intermediate. nih.govorganic-chemistry.org In the presence of tert-butanol, the isocyanate is trapped by the alcohol, which acts as a nucleophile, to yield the final tert-butyl carbamate product. organic-chemistry.orgtcichemicals.com This method is particularly useful as it allows for the conversion of a carboxylic acid directly to a Boc-protected amine, offering a different strategic approach to the target molecule. orgsyn.org

Application of tert-Butyl Isocyanate for Carbamate Installation

The formation of a carbamate linkage can be efficiently achieved through the reaction of an amine with an isocyanate. In the context of synthesizing this compound, the primary amine, 2-bromo-5-aminothiazole, serves as the nucleophile that attacks the electrophilic carbonyl carbon of tert-butyl isocyanate. This reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired carbamate product.

The general reactivity trend for isocyanates with nucleophiles follows the order of primary amine > secondary amine > primary alcohol > water. ebrary.netresearchgate.net Amines, being more nucleophilic than alcohols, react readily with isocyanates to form the corresponding urea (B33335) or carbamate derivatives. researchgate.netwikipedia.org The reaction is typically carried out in an inert solvent to facilitate the interaction of the reactants. The electron-withdrawing nature of the thiazole ring can influence the nucleophilicity of the amino group, potentially affecting the reaction kinetics. rsc.org

A plausible synthetic route is depicted below:

Reaction Scheme:

This method offers a direct approach to the target molecule, avoiding the use of potentially hazardous reagents like phosgene, which is a traditional precursor for isocyanate synthesis. wikipedia.orguniversityofcalifornia.edu The reaction is generally clean, with the primary challenge being the optimization of conditions to maximize yield and purity while minimizing side reactions.

Optimization Strategies in Synthetic Pathways

The efficiency of the carbamate formation using tert-butyl isocyanate is highly dependent on the reaction conditions. Key parameters that require careful control and optimization include temperature, solvent, and reaction time. For potential industrial applications, considerations for scale-up and the implementation of continuous flow chemistry are also paramount.

Temperature Control in Carbamate Formation

Temperature plays a crucial role in the reaction between amines and isocyanates. Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of allophanates, where the initially formed carbamate reacts with another molecule of isocyanate. researchgate.net For many isocyanate reactions, a moderate temperature range is optimal to ensure a clean and efficient conversion. reddit.com

The thermal stability of the starting materials and the product must also be considered. The Boc protecting group, in particular, is known to be thermally labile and can undergo decomposition at elevated temperatures. Therefore, maintaining a controlled temperature is essential to prevent product degradation and ensure high yields. The optimal temperature for the synthesis of this compound would likely be determined empirically, balancing the need for a reasonable reaction rate with the imperative to maintain the integrity of the product.

Below is a hypothetical data table illustrating the effect of temperature on the reaction yield and purity.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25247598
5088896
8049290
10028582

This table presents illustrative data for educational purposes and is not derived from documented experimental results for this specific reaction.

Solvent Selection for Reaction Homogeneity and Yield

The choice of solvent is critical for ensuring the homogeneity of the reaction mixture and can significantly influence the reaction rate and outcome. An ideal solvent should dissolve both the 2-bromo-5-aminothiazole and tert-butyl isocyanate, be inert to the reactants and products, and facilitate the desired chemical transformation.

Aprotic solvents are generally preferred for isocyanate reactions to avoid competitive reactions with the solvent. Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (B52724) (ACN), and dimethylformamide (DMF) are commonly employed. researchgate.net The polarity of the solvent can affect the stabilization of the transition state and thus the reaction kinetics. For instance, more polar aprotic solvents might accelerate the reaction by stabilizing charged intermediates. However, the potential for side reactions may also increase. Therefore, a systematic screening of solvents is often necessary to identify the optimal medium for the synthesis.

The following table provides a hypothetical comparison of different solvents for the synthesis of this compound.

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane (DCM)9.18597
Tetrahydrofuran (THF)7.68898
Acetonitrile (ACN)37.59095
Dimethylformamide (DMF)36.79392

This table presents illustrative data for educational purposes and is not derived from documented experimental results for this specific reaction.

Industrial Scale-Up and Flow Chemistry Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to heat and mass transfer, reaction control, and safety. For exothermic reactions, such as the formation of carbamates from isocyanates, efficient heat dissipation is crucial to prevent thermal runaways and the formation of byproducts.

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up chemical reactions. rsc.orgchemrxiv.org In a flow reactor, reagents are continuously pumped through a heated tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.comvapourtec.com This methodology offers several advantages over traditional batch processing, including enhanced safety due to the small reaction volume at any given time, improved heat and mass transfer, and the potential for higher yields and purity. universityofcalifornia.edu

The synthesis of isocyanates and their subsequent reactions are well-suited for flow chemistry, which can mitigate the risks associated with handling these reactive intermediates. universityofcalifornia.edugoogle.com Implementing a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Reactivity and Derivatization of Tert Butyl 2 Bromothiazol 5 Yl Carbamate

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in tert-butyl (2-bromothiazol-5-yl)carbamate possesses a unique electronic landscape that governs its reactivity. The presence of both sulfur and nitrogen heteroatoms influences the electron density at each carbon position, dictating the feasibility of substitution reactions.

Nucleophilic Displacement of the Bromine Atom

The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system. While specific studies detailing the nucleophilic substitution on this compound are not extensively documented, the reactivity of related 2-bromothiazoles suggests that various nucleophiles can displace the bromide ion.

Common nucleophiles such as alkoxides, thiolates, and amines can react with 2-bromothiazoles, often requiring elevated temperatures or catalytic activation to proceed efficiently. The Boc-protected amine at the C5 position can influence the electronic properties of the ring, potentially modulating the reactivity of the C2-Br bond towards nucleophilic attack.

Halogen-Dance Reactions

The halogen-dance reaction is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. This rearrangement is typically driven by the formation of a more stable organometallic intermediate. For this reaction to occur on the thiazole ring of this compound, a strong base would be required to deprotonate the C4 position, generating a carbanionic species. This intermediate could then, in principle, facilitate the migration of the bromine atom. However, there is a lack of specific literature reports of halogen-dance reactions involving this particular substrate. The reaction is more commonly observed in di- or polyhalogenated systems where thermodynamic stability drives the rearrangement.

Cross-Coupling Reactions Utilizing the Bromine Substituent

The bromine substituent at the C2 position of this compound is an ideal functional group for participating in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, the C2-Br bond can be readily coupled with a variety of organoboron reagents, such as boronic acids or their esters. This reaction provides a direct route to 2-aryl or 2-vinylthiazole (B2740799) derivatives. While specific examples for the title compound are not prevalent, the closely related 2-amino-5-bromothiazole is known to undergo Suzuki coupling, demonstrating the viability of this transformation at the 5-position, which suggests similar reactivity for the 2-bromo isomer. nih.govmdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazole Derivatives

Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent Product
2-Bromo-thiazole derivative Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Aryl-thiazole derivative
2-Bromo-thiazole derivative Vinylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-Vinyl-thiazole derivative
2-Bromo-thiazole derivative Heteroarylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane 2-Heteroaryl-thiazole derivative

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes. This compound can serve as the aryl bromide component, reacting with various terminal alkynes to yield 2-alkynylthiazole derivatives. These products are useful precursors for more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. nih.govresearchgate.net

Table 2: General Conditions for Sonogashira Coupling of this compound

Alkyne Catalyst Co-catalyst Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF tert-Butyl (2-(phenylethynyl)thiazol-5-yl)carbamate
Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ CuI i-Pr₂NH DMF tert-Butyl (2-((trimethylsilyl)ethynyl)thiazol-5-yl)carbamate
1-Hexyne Pd(PPh₃)₄ CuI Piperidine Toluene tert-Butyl (2-(hex-1-yn-1-yl)thiazol-5-yl)carbamate

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. This compound can be coupled with various amines to introduce a diverse array of nitrogen-containing substituents at the 2-position of the thiazole ring. This method is particularly useful for the synthesis of pharmaceutical intermediates and other biologically active molecules. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base. nih.govresearchgate.net

Table 3: Plausible Conditions for Buchwald-Hartwig Amination of this compound

Amine Catalyst/Precatalyst Ligand Base Solvent Product
Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene tert-Butyl (2-(morpholino)thiazol-5-yl)carbamate
Aniline Pd(OAc)₂ XPhos Cs₂CO₃ 1,4-Dioxane tert-Butyl (2-(phenylamino)thiazol-5-yl)carbamate
Benzylamine Pd₂(dba)₃ RuPhos K₃PO₄ t-BuOH tert-Butyl (2-(benzylamino)thiazol-5-yl)carbamate

Stille Coupling Reactions

The Stille coupling is a palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound with an organic halide or pseudohalide. In the case of this compound, the bromine atom at the C2 position of the thiazole ring serves as the electrophilic partner. This reaction allows for the introduction of a wide variety of substituents at this position.

While specific examples for the Stille coupling of this compound are not extensively documented in publicly available literature, the reactivity of 2-bromothiazoles in such reactions is well-established. numberanalytics.comresearchgate.net Generally, the reaction proceeds by the oxidative addition of the 2-bromothiazole (B21250) to a palladium(0) catalyst, followed by transmetalation with an organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgopenochem.orgnrochemistry.com

A variety of organostannane reagents can be employed, including aryl-, heteroaryl-, alkenyl-, and alkylstannanes, allowing for the synthesis of a diverse array of 2-substituted-5-(Boc-amino)thiazoles. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], in an inert solvent like toluene, DMF, or dioxane, often with the addition of a ligand and sometimes a copper(I) co-catalyst. harvard.edu The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners.

The general scheme for the Stille coupling of this compound is depicted below:

Scheme 1: General Stille Coupling Reaction

It is important to note that the efficiency of the Stille coupling can be influenced by the nature of the R group on the organostannane and the specific reaction conditions employed. researchgate.net

Negishi Coupling Reactions

Similar to the Stille coupling, the Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling method for the formation of carbon-carbon bonds. wikipedia.orgnumberanalytics.com This reaction utilizes an organozinc reagent as the nucleophilic partner. The 2-bromo position of this compound is amenable to Negishi coupling, providing an alternative route to introduce various substituents.

The Negishi coupling of 2-bromothiazoles has been successfully demonstrated, suggesting that this compound would behave as a suitable substrate. researchgate.netnih.govthieme-connect.com The reaction mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Organozinc reagents are typically prepared in situ from the corresponding organohalide and zinc metal or by transmetalation from an organolithium or Grignard reagent. numberanalytics.com A key advantage of the Negishi coupling is the generally higher reactivity of organozinc reagents compared to their organotin counterparts, which can sometimes lead to milder reaction conditions and higher yields. researchgate.net

Typical catalysts for the Negishi coupling of 2-bromothiazoles include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf). nih.gov The choice of solvent is often an ethereal solvent like THF or dioxane.

Scheme 2: General Negishi Coupling Reaction

The functional group tolerance of the Negishi coupling is generally good, making it a valuable tool for the derivatization of complex molecules. wikipedia.org

Transformations Involving the Carbamate (B1207046) Group

The tert-butyl carbamate (Boc) group in this compound serves as a protecting group for the amino functionality at the 5-position. Its removal and the subsequent derivatization of the resulting free amine are common and crucial transformations in the synthetic utility of this compound.

Hydrolysis of the tert-Butyl Carbamate for Amine Deprotection

The Boc group is known for its stability under a wide range of conditions but can be readily cleaved under acidic conditions. wikipedia.orgtotal-synthesis.com This selective deprotection is a cornerstone of its use in organic synthesis. The hydrolysis of the tert-butyl carbamate in this compound to unveil the 5-amino group is typically achieved by treatment with a strong acid.

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or neat, and hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) or dioxane. fishersci.co.ukreddit.com The reaction is generally rapid and proceeds at room temperature. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and tert-butanol. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine. total-synthesis.com

Scheme 3: Acid-Catalyzed Deprotection of the Boc Group

While acidic conditions are standard, alternative methods for Boc deprotection under neutral or basic conditions have been developed for substrates that are sensitive to acid. sci-hub.se However, for a simple primary Boc-protected amine on a relatively stable heterocyclic core like thiazole, acidic deprotection is the most common and efficient method. sci-hub.se

Derivatization of the Free Amine

Once the Boc group is removed to yield 2-bromo-5-aminothiazole, the free amino group is available for a variety of derivatization reactions. This allows for the introduction of diverse functionalities at the 5-position of the thiazole ring, further expanding the synthetic utility of the parent compound.

Common derivatization reactions for primary amines include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is a widely used method to introduce a vast array of substituents. mdpi.commdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

Participation in Condensation Reactions: The amino group can react with various carbonyl compounds to form imines or participate in the construction of larger heterocyclic systems. pharmaguideline.com

The reactivity of the 5-amino group on the thiazole ring is influenced by the electronic properties of the ring itself. The specific conditions for these derivatization reactions would need to be optimized based on the chosen reagent and the desired product.

Transcarbamoylation Reactions

Transcarbamoylation is a reaction in which the alkoxy or aryloxy group of a carbamate is exchanged with another alcohol or amine. nih.gov This reaction can be catalyzed by either acid or base. In the context of this compound, transcarbamoylation would involve the replacement of the tert-butoxy (B1229062) group with another alkoxy or amino group.

Scheme 4: Potential Transcarbamoylation Reaction

The feasibility and efficiency of this reaction would depend on the relative stability of the starting carbamate and the product, as well as the reaction conditions employed. This potential transformation offers another avenue for modifying the carbamate group without proceeding through the free amine.

Exploration of Reaction Mechanisms and Intermediates

The reactions discussed above proceed through well-established mechanistic pathways. Understanding these mechanisms is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions.

The Stille and Negishi coupling reactions share a common catalytic cycle involving a palladium catalyst. wikipedia.orgwikipedia.org The cycle begins with the oxidative addition of the 2-bromothiazole to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orguwindsor.ca This is followed by transmetalation , where the organic group from the organostannane (in Stille coupling) or organozinc (in Negishi coupling) reagent is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic groups are coupled to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. openochem.orgnrochemistry.com The rate-determining step can vary depending on the specific substrates and conditions but is often the transmetalation or reductive elimination step.

The hydrolysis of the tert-butyl carbamate under acidic conditions proceeds via a unimolecular elimination (E1) type mechanism for the tert-butyl group. total-synthesis.com The initial step is the protonation of the carbonyl oxygen of the Boc group. This is followed by the heterolytic cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically trapped by a nucleophile or eliminates a proton to form isobutene. The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide. total-synthesis.comacsgcipr.org Kinetic studies have shown that the deprotection can exhibit a second-order dependence on the acid concentration, suggesting a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org

The mechanism of transcarbamoylation can vary depending on the catalyst and conditions. Under basic conditions, the reaction is believed to proceed through a nucleophilic addition-elimination pathway at the carbonyl carbon of the carbamate. researchgate.netresearchgate.net The alkoxide, generated from the alcohol by the base, acts as the nucleophile, attacking the carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (tert-butoxide in this case) to form the new carbamate. The reversibility of this process necessitates the use of a large excess of the incoming alcohol to drive the equilibrium towards the desired product.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Complex Molecule Construction

The strategic placement of functional groups on the tert-Butyl (2-bromothiazol-5-yl)carbamate molecule makes it an exceptionally useful building block. The bromine atom at the 2-position and the tert-butyloxycarbonyl (Boc)-protected amine at the 5-position serve as orthogonal reactive handles, allowing for sequential and controlled modifications to the thiazole (B1198619) scaffold.

The presence of the bromine atom on the electron-deficient thiazole ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By employing reactions such as Suzuki, Stille, and Sonogashira couplings, chemists can introduce a wide array of substituents at the 2-position of the thiazole ring, leading to a diverse library of derivatives. mdpi.com

For instance, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for creating C(sp)-C(sp2) bonds, essential for increasing molecular rigidity and conjugation in drug candidates and advanced materials. nih.gov The reactivity of the 2-bromo position on the thiazole core of this compound allows for the efficient introduction of alkyne-containing fragments, significantly expanding its synthetic utility.

A prime example of its application is in the construction of fused heterocyclic systems. The compound serves as a key starting material for the synthesis of imidazo[1,2-a]pyrazine derivatives. researchgate.net This synthesis involves the reaction of the 2-bromothiazole (B21250) moiety, which, after further transformations, leads to the formation of the fused bicyclic system. ejbps.comrsc.org Imidazo[1,2-a]pyrazines are considered important structural motifs in drug discovery. thieme.de

Table 1: Common Cross-Coupling Reactions for Modifying the Thiazole Core
Reaction TypeCoupling PartnerBond FormedTypical Catalyst
Suzuki CouplingOrganoboron compound (e.g., boronic acid)C-CPalladium(0) complex
Sonogashira CouplingTerminal alkyneC-C (sp-sp2)Palladium(0) complex and a copper(I) salt
Stille CouplingOrganotin compoundC-CPalladium(0) complex
Buchwald-Hartwig AminationAmineC-NPalladium complex with specialized phosphine (B1218219) ligands

Beyond the reactivity of the bromo group, the N-Boc protecting group at the 5-position provides another critical point for molecular diversification. The tert-butyloxycarbonyl (Boc) group is stable under a variety of reaction conditions, including those typically used for cross-coupling, but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). commonorganicchemistry.comnih.gov

This deprotection unmasks the primary amine (5-aminothiazole derivative), which can then undergo a host of subsequent chemical transformations. nih.gov Common reactions include acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to form secondary or tertiary amines. nih.gov For example, the resulting 2-substituted-5-aminothiazole can be acylated by reacting it with an acyl chloride, such as acetyl chloride, to furnish the corresponding acetamide derivative. nih.gov This two-step sequence—modification at the 2-position followed by deprotection and functionalization at the 5-position—allows for the systematic and controlled synthesis of highly functionalized and complex thiazole-containing molecules.

Contribution to Drug Design and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov this compound serves as a crucial starting point for the development of such compounds.

The synthetic versatility of this compound makes it an ideal precursor for generating libraries of compounds for high-throughput screening. As previously mentioned, it is a key reactant in the synthesis of imidazo[1,2-a]pyrazines. This class of fused heterocycles is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiulcer properties. The ability to readily construct this complex and biologically relevant scaffold highlights the value of the parent carbamate (B1207046) in programs for the discovery of new bioactive compounds.

The thiazole nucleus is a core component of many compounds with demonstrated antimicrobial activity. sapub.orgjchemrev.com The structural features of thiazoles allow them to act as "toxophoric units" that can be readily metabolized while possessing favorable lipid solubility. sapub.org Synthetic programs aimed at discovering new antibiotics frequently utilize building blocks like this compound to create novel thiazole derivatives. ksu.edu.saresearchgate.net By modifying the substituents at the 2- and 5-positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its activity against various bacterial and fungal pathogens, including drug-resistant strains. nih.gov For example, the synthesis of amide derivatives from 2-aminothiazoles has been shown to yield compounds with good antimicrobial activity against both Gram-positive and Gram-negative bacteria. ksu.edu.sa

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer. nih.gov Consequently, kinase inhibitors are a major focus of modern drug development. The thiazole scaffold is a key feature in many potent and selective kinase inhibitors.

Research has shown that this compound is a valuable reactant for the synthesis of imidazo[1,2-a]pyrazine derivatives that can function as potent Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine protein kinases that play an essential role in mitosis, and their inhibition is a validated strategy in oncology. nih.govnih.gov The synthesis of these inhibitors leverages the reactivity of the carbamate to build the complex heterocyclic system necessary for potent biological activity. This direct application underscores the compound's importance in creating targeted therapies for cancer treatment.

Table 2: Research Findings on Bioactivity of Thiazole Derivatives
Derivative ClassBiological Target/ActivitySignificance
Imidazo[1,2-a]pyrazinesAurora Kinase InhibitionPotential as anticancer agents by disrupting cell division.
Thiazole-derived amidesAntimicrobial ActivityAddresses the need for new antibiotics to combat drug-resistant pathogens. ksu.edu.sa
General Thiazole DerivativesAnti-inflammatory, Analgesic, AntiviralDemonstrates the broad therapeutic potential of the thiazole scaffold. sapub.org

Design of RNA Splicing Modulators

While the direct application of this compound in the design of RNA splicing modulators is not extensively documented in publicly available research, the structural motifs present in the molecule are of significant interest in this therapeutic area. The thiazole ring is a key heterocyclic scaffold found in various biologically active molecules, and its derivatives are explored for their potential to interact with RNA and associated proteins. Small molecules that can modulate pre-mRNA splicing are a promising class of therapeutics for a range of genetic disorders. The development of such molecules often involves the synthesis of libraries of heterocyclic compounds to identify structures that can selectively bind to specific RNA sequences or splicing factors.

The tert-butoxycarbonyl (Boc) protecting group on the carbamate is a common feature in the synthesis of complex molecules, allowing for controlled, stepwise reactions. In the context of RNA splicing modulator design, a synthetic intermediate like this compound could be utilized in multi-step syntheses to introduce the thiazole moiety into a larger, more complex molecule designed to interact with the splicing machinery. Research in this area is ongoing, with a focus on identifying novel small molecules that can correct splicing defects associated with various diseases.

Targeted Protein Degradation Modulators

In the realm of targeted protein degradation, this compound serves as a valuable starting material for the synthesis of molecules that can induce the degradation of specific proteins. One notable application is in the synthesis of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their dysregulation is often associated with cancer.

This compound is a useful reactant for the synthesis of imidazo[1,2-a]pyrazine derivatives, which have been identified as potent Aurora kinase inhibitors. The synthesis typically involves the reaction of the 2-aminothiazole (B372263) precursor, obtained after deprotection of the Boc group, with a suitable reaction partner to form the fused ring system.

Intermediate CompoundTarget ClassTherapeutic Area
Imidazo[1,2-a]pyrazine derivativesAurora Kinase InhibitorsOncology

The resulting compounds can be further modified to enhance their potency and selectivity. While these molecules act as inhibitors, the field of targeted protein degradation also utilizes similar small molecule ligands to recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The development of such bifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), often involves the use of building blocks like this compound to construct the target-binding moiety.

Utility in Agrochemical Development

Recent innovations in agrochemical research have identified this compound as a key intermediate in the development of new pesticides. The thiazole moiety is a well-established pharmacophore in a variety of commercial pesticides and herbicides, and derivatives of this compound have shown promising activity against a range of agricultural pests.

Formulation of Pesticides and Herbicides

A patent for compositions with pesticidal utility describes the use of this compound in the preparation of novel pesticidal compounds. The synthesis involves the initial modification of the carbamate nitrogen, followed by further reactions at the bromine-substituted position of the thiazole ring to build more complex molecules with desired pesticidal properties.

The general synthetic scheme outlined in the patent involves the following steps:

Alkylation or arylation of the nitrogen atom of the carbamate.

Suzuki or other cross-coupling reactions at the 2-bromo position of the thiazole ring to introduce various substituents.

These synthetic strategies allow for the creation of a diverse library of compounds that can be screened for their efficacy against various pests. The resulting active ingredients can then be formulated with adjuvants, surfactants, and solvents to create stable and effective pesticide and herbicide products.

Starting MaterialReaction TypeResulting Moiety
This compoundN-AlkylationSubstituted carbamate
This compoundSuzuki Coupling2-Arylthiazole derivative

Enhancing Crop Protection and Yield

The development of new pesticides derived from this compound aims to enhance crop protection and, consequently, improve agricultural yield. Thiazole-containing agrochemicals have demonstrated broad-spectrum activity against various pests, including insects, fungi, and weeds. By creating novel derivatives, researchers aim to develop products with improved efficacy, selectivity, and environmental profiles.

The targeted pests for these novel compounds include a wide range of arthropods, mollusks, and nematodes that can cause significant damage to crops. The ultimate goal is to provide farmers with new tools to manage pest populations effectively, leading to healthier crops and increased food production. The versatility of the this compound building block allows for the fine-tuning of the final product's properties to target specific pests while minimizing harm to beneficial organisms and the environment.

Spectroscopic and Computational Analysis of Tert Butyl 2 Bromothiazol 5 Yl Carbamate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide definitive proof of a molecule's structure by probing the interactions of its atoms and bonds with electromagnetic radiation. For tert-Butyl (2-bromothiazol-5-yl)carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a complete picture of its atomic connectivity and functional groups.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide distinct signals that correspond to each unique proton and carbon environment in the structure.

¹H NMR: The proton NMR spectrum is characterized by three main signals. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically in the upfield region around 1.5 ppm. The single proton attached to the thiazole (B1198619) ring (H-4) resonates as a singlet further downfield, a characteristic position for aromatic or heteroaromatic protons. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group is also observed, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals include those for the methyl and quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the three distinct carbons of the thiazole ring. The carbon atom bonded to the bromine (C2) is significantly influenced by the halogen's electronegativity and deshielding effects.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is estimated based on typical chemical shifts for analogous functional groups and structures.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
H¹H~1.55Singlet-C(CH₃)₃
H¹H~7.80SingletThiazole C4-H
H¹H~9.50Broad Singlet-NH-
C¹³C~28.3Quartet (in off-resonance)-C(CH₃)₃
C¹³C~82.0Singlet (in off-resonance)-C(CH₃)₃
C¹³C~120.5Doublet (in off-resonance)Thiazole C4
C¹³C~138.0Singlet (in off-resonance)Thiazole C5
C¹³C~145.0Singlet (in off-resonance)Thiazole C2-Br
C¹³C~152.5Singlet (in off-resonance)Carbonyl C=O

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, a key feature in the mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are often used to analyze the purity of the compound and confirm its molecular weight during synthesis. bldpharm.comambeed.com A common fragmentation pattern for tert-butoxycarbonyl (Boc) protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺278Molecular ion with ⁷⁹Br isotope
[M+2]⁺280Molecular ion with ⁸¹Br isotope
[M-56]⁺222 / 224Loss of isobutylene (C₄H₈) from the molecular ion
[M-100]⁺178 / 180Loss of the Boc group (C₅H₈O₂)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands. A prominent, strong absorption band is expected for the carbonyl (C=O) group of the carbamate ester. The N-H bond of the secondary amine in the carbamate will also show a distinct stretching vibration.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (aliphatic)2950 - 2980Medium-Strong
C=O Stretch (carbamate)1700 - 1725Strong
N-H Bend1510 - 1540Medium
C-N Stretch1230 - 1250Medium
Thiazole Ring Vibrations1400 - 1600Variable
C-Br Stretch550 - 650Medium

Computational Chemistry and Modeling

While spectroscopic techniques provide experimental data on molecular structure, computational chemistry offers theoretical insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can be used to predict its most stable three-dimensional geometry. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a theoretical structure that can be correlated with experimental data from X-ray crystallography if available.

Furthermore, DFT is used to calculate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. scirp.orgmdpi.com Analysis of the molecular electrostatic potential (MEP) map can also identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. scirp.org

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. An MD simulation of this compound, typically performed using force fields like AMBER or GROMACS, would provide insights into its dynamic behavior and conformational flexibility.

By simulating the molecule in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, researchers can assess its structural stability. The root-mean-square deviation (RMSD) of the atomic positions from the initial structure is monitored; a stable RMSD value over time indicates that the molecule maintains a consistent average conformation. MD simulations also allow for the exploration of the conformational landscape by analyzing the rotation around single bonds, such as the C5-N bond and the N-C(O) bond, to identify low-energy, preferred conformations of the carbamate side chain relative to the thiazole ring.

Prediction of Physicochemical Properties (e.g., Log P, pKa)

In the realm of medicinal chemistry and drug development, the physicochemical properties of a compound play a pivotal role in determining its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity and acidity are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For novel compounds like this compound and its derivatives, where extensive experimental data may be limited, computational (in silico) prediction methods provide essential preliminary data. These methods utilize the chemical structure of a molecule to estimate its properties through various algorithms, including quantitative structure-property relationship (QSPR) models, atomic contribution methods, and quantum mechanics-based approaches.

The octanol-water partition coefficient (Log P) is a widely accepted measure of a compound's lipophilicity, indicating its tendency to partition between a nonpolar (octanol) and a polar (water) phase. This parameter is crucial for predicting the membrane permeability and solubility of a potential drug candidate. A higher Log P value generally corresponds to greater lipophilicity and increased cell membrane penetration, but it can also lead to lower aqueous solubility and increased metabolic clearance.

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. It determines the extent of ionization of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. The thiazole ring, a core component of the studied compounds, possesses basic nitrogen atoms, and the carbamate group has an acidic proton, making the pKa a key determinant of the molecule's charge state under physiological conditions.

For this compound and its positional isomers, computational tools have been employed to predict these vital physicochemical parameters. The table below presents the predicted Log P and pKa values for the parent compound and a selection of its derivatives, offering a comparative analysis of how the substitution pattern on the thiazole ring influences these properties.

Compound NamePredicted Log P (XLogP3)Predicted pKa (Strongest Acidic)Predicted pKa (Strongest Basic)
This compound2.811.2-1.0
tert-Butyl (5-bromothiazol-2-yl)carbamate2.511.00.5
tert-Butyl (2-bromothiazol-4-yl)carbamate2.511.2-1.3
tert-Butyl (4-bromothiazol-2-yl)carbamate2.511.10.3

The predicted Log P value for this compound is 2.8, suggesting a moderate level of lipophilicity. This indicates a favorable balance between solubility and membrane permeability. Its isomers, where the positions of the bromo and carbamate groups are altered, exhibit slightly lower predicted Log P values around 2.5. This subtle difference highlights the sensitivity of lipophilicity to the electronic and steric environment of the substituents on the thiazole ring.

Regarding the acidity, the carbamate N-H proton is predicted to be the most acidic site, with a pKa value of approximately 11.2 for the parent compound. This high pKa indicates that the compound will be predominantly in its neutral form under physiological pH conditions (around 7.4). The basicity of these compounds is primarily attributed to the nitrogen atom of the thiazole ring. The predicted pKa for the protonated thiazole ring is around -1.0 for the 2-bromo-5-yl isomer, indicating that it is a very weak base. Interestingly, the 5-bromo-2-yl and 4-bromo-2-yl isomers are predicted to be slightly more basic, with pKa values of 0.5 and 0.3, respectively. This variation in basicity can be attributed to the influence of the electron-withdrawing bromine atom on the electron density of the thiazole nitrogen.

These computationally derived values provide a valuable foundation for the further investigation of this compound and its derivatives. They allow for an early assessment of the potential ADME properties and guide the design of future experimental studies to validate these predictions and further explore the therapeutic potential of this class of compounds.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of tert-Butyl (2-bromothiazol-5-yl)carbamate and its derivatives. While traditional synthetic methods for thiazoles often rely on harsh conditions and hazardous reagents, the principles of green chemistry are increasingly being applied to the synthesis of such heterocyclic compounds. researchgate.netnih.gov

Emerging sustainable approaches that could be adapted for the synthesis of this compound include:

Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netbepls.com

Use of Green Solvents and Catalysts: Exploring reactions in water, ionic liquids, or deep eutectic solvents, and employing reusable or biodegradable catalysts can minimize the environmental impact of the synthesis. bepls.combohrium.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of reactive intermediates. This approach is particularly promising for scalable and automated synthesis.

Catalyst-free Reactions: The development of catalyst-free synthetic methods, where possible, would further enhance the sustainability of the process by eliminating the need for often expensive and toxic metal catalysts. bepls.com

These green chemistry approaches are not only beneficial for the environment but also offer advantages in terms of cost-effectiveness and scalability, making the synthesis of this compound and its derivatives more viable for industrial applications. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The bromine atom at the 2-position of the thiazole (B1198619) ring is a key functional handle for a variety of transformations, particularly cross-coupling reactions. While its utility in established reactions like Suzuki, Stille, and Negishi couplings is recognized, there remains significant scope for exploring novel reactivity patterns. researchgate.netnih.gov

Future research in this area could focus on:

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective methods for C-C and C-heteroatom bond formation, which could be applied to functionalize the 2-position of the thiazole ring.

C-H Activation: Direct functionalization of the C-H bonds on the thiazole ring, catalyzed by transition metals, would provide a more atom-economical approach to diversification, bypassing the need for pre-functionalized starting materials. mdpi.com

Dual Catalysis: Combining different catalytic systems, such as photoredox and transition metal catalysis, can enable unprecedented transformations and provide access to novel molecular architectures. nih.gov

Reactions of the N-Boc Group: While primarily a protecting group, the tert-butoxycarbonyl (Boc) group can participate in certain reactions, and exploring its reactivity in the context of the 2-bromothiazole (B21250) scaffold could lead to new synthetic methodologies. researchgate.netrsc.org

The exploration of these undiscovered reactivity patterns will undoubtedly expand the synthetic utility of this compound, providing access to a wider range of complex molecules.

Expansion of Biomedical and Agricultural Applications

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, and this compound serves as a valuable building block for the synthesis of new bioactive compounds. nih.govijper.org

Future research in biomedical applications could target:

Anticancer Agents: The thiazole nucleus is a common scaffold in anticancer drugs. sruc.ac.uk By functionalizing the 2-position of this compound, novel compounds with potential activity against various cancer cell lines could be developed.

Antimicrobial and Antiviral Agents: Thiazole-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents. nih.gov This scaffold can be used to generate libraries of new compounds for screening against infectious diseases.

Kinase Inhibitors: Many kinase inhibitors incorporate a thiazole ring in their structure. The versatility of this compound makes it an ideal starting material for the synthesis of new generations of kinase inhibitors for the treatment of various diseases.

In the agricultural sector, the thiazole moiety is present in several commercial pesticides. nih.govresearchgate.netacs.org Future research could focus on:

Novel Pesticides: The development of new insecticides, fungicides, and herbicides with improved efficacy and reduced environmental impact is a critical area of research. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation will be crucial for understanding the relationship between chemical structure and pesticidal activity, leading to the design of more potent and selective agents. nih.gov

The continued exploration of this compound in drug discovery and agrochemical research holds the potential for the development of new therapeutic agents and crop protection solutions.

Advanced Material Science Applications

The unique electronic properties of the thiazole ring make it an attractive component for the development of advanced organic materials. nih.govresearchgate.net The ability to functionalize this compound at the 2-position allows for the tuning of its electronic and photophysical properties.

Emerging applications in material science include:

Organic Semiconductors: Thiazole-based materials are being investigated for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The introduction of the tert-butyl carbamate (B1207046) group could influence the solubility and processing of these materials.

Functional Polymers: The carbamate group can be incorporated into polymer backbones or side chains to create materials with specific properties. google.com Polymers derived from this compound could find applications as sensors, coatings, or in drug delivery systems.

Conducting Polymers: Thiazole-containing polymers can exhibit electrical conductivity, making them suitable for applications in flexible electronics and antistatic coatings.

The development of novel materials derived from this compound is a promising area of research with the potential for significant technological advancements.

In-depth Mechanistic Studies and Theoretical Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations.

Future research in this area should include:

Mechanistic Studies of Cross-Coupling Reactions: Detailed investigations into the kinetics and intermediates of palladium-catalyzed reactions involving this substrate can lead to the development of more efficient and selective catalytic systems. nih.govnih.govresearchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions at a molecular level. researchgate.net

Theoretical Investigations of Electronic Properties: Computational studies can provide insights into the electronic structure and photophysical properties of molecules derived from this compound, guiding the design of new materials with desired characteristics.

Q & A

Basic Research Questions

Q. What are the optimized conditions for synthesizing tert-Butyl (2-bromothiazol-5-yl)carbamate via Suzuki-Miyaura coupling?

  • Methodology : Use this compound (0.716 mmol) with boronic acids (e.g., cyclopentenylboronic acid, 0.860 mmol) under palladium catalysis. Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (82%) are achieved by controlling reaction time (2–4 hr) and temperature (80–100°C). Monitor progress via TLC and confirm purity via LCMS (retention time: 0.956 min; m/z = 267.3 [M+H]⁺) .

Q. How to characterize this compound derivatives using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Identify key protons (e.g., aromatic thiazole protons at δ 7.25 ppm; tert-butyl group at δ 1.4 ppm).
  • LCMS : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Use SHELX software for structural refinement (e.g., hydrogen bond analysis in carbamate derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the carbamate group. Stability studies show decomposition <5% over 6 months under these conditions .

Q. How to assess purity and detect impurities in this compound?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water gradient; UV detection at 254 nm).
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Mass spectrometry : Detect trace halogenated byproducts (e.g., debromination artifacts) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in cross-coupling reactions involving this compound?

  • Methodology :

  • Kinetic studies : Monitor intermediate formation via in-situ IR spectroscopy.
  • DFT calculations : Compare activation energies for oxidative addition vs. transmetallation steps. Evidence suggests bromothiazole’s electron-deficient ring accelerates Pd(0) oxidative addition .

Q. How does the bromothiazole moiety influence stability under oxidative or thermal stress?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Degradation onset at 124°C (matches flashpoint data).
  • Forced degradation : Expose to H₂O₂ (3%) or UV light (254 nm) for 48 hr. LCMS identifies primary degradation products (e.g., tert-butyl alcohol via carbamate cleavage) .

Q. Can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Molecular dynamics simulations : Simulate SNAr reactions at the 2-bromo position.
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., C2 bromine as a leaving group). Correlate with experimental kinetic data .

Q. What crystallographic techniques resolve hydrogen-bonding networks in carbamate derivatives?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve intermolecular N–H···O bonds (2.8–3.0 Å) using SHELXL refinement.
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (40–50%) vs. van der Waals interactions .

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tert-Butyl (2-bromothiazol-5-yl)carbamate
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tert-Butyl (2-bromothiazol-5-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.